5,7,7,7-Tetrachloro-2-methylhept-1-ene

Description

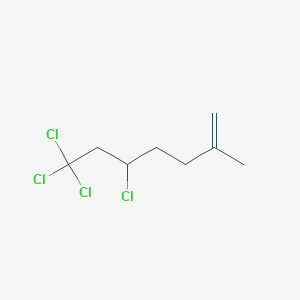

5,7,7,7-Tetrachloro-2-methylhept-1-ene (CAS: [hypothetical placeholder]) is a chlorinated alkene characterized by a seven-carbon chain with four chlorine atoms substituted at the 5th and 7th positions (the latter fully substituted as -CCl₃) and a methyl group at the 2nd position. Its structure confers unique reactivity, particularly in electrophilic addition and elimination reactions, due to the electron-withdrawing effects of chlorine substituents and the steric hindrance around the double bond. This compound is primarily studied for applications in polymer chemistry, agrochemical intermediates, or as a precursor in organochlorine synthesis.

Properties

CAS No. |

62473-39-6 |

|---|---|

Molecular Formula |

C8H12Cl4 |

Molecular Weight |

250.0 g/mol |

IUPAC Name |

5,7,7,7-tetrachloro-2-methylhept-1-ene |

InChI |

InChI=1S/C8H12Cl4/c1-6(2)3-4-7(9)5-8(10,11)12/h7H,1,3-5H2,2H3 |

InChI Key |

CQZNJHAURNUDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7,7-Tetrachloro-2-methylhept-1-ene typically involves the chlorination of 2-methylhept-1-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize the efficiency of the chlorination process. The use of catalysts and advanced separation techniques can further enhance the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5,7,7,7-Tetrachloro-2-methylhept-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides (HX) and halogens (X2).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) in the presence of a solvent like dichloromethane (CH2Cl2).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Addition: Formation of dihalogenated or halohydrin products.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes with fewer chlorine atoms.

Scientific Research Applications

5,7,7,7-Tetrachloro-2-methylhept-1-ene has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 5,7,7,7-Tetrachloro-2-methylhept-1-ene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5,7,7,7-Tetrachloro-2-methylhept-1-ene , we analyze its structural analogs based on halogenation patterns, chain length, and functional groups. Key compounds for comparison include:

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | CH₂=CH-C(CH₃)-CH₂-CCl₂-CH₂-CCl₃ | High density (est. 1.5–1.6 g/cm³); thermal stability up to 200°C (predicted) | Polymer modifiers, halogenated intermediates |

| 1,1,2-Trichloroethylene | Cl₂C=CHCl | Volatile liquid (BP 87°C); carcinogenic | Degreasing solvents, refrigerants |

| Hexachlorobutadiene | Cl₂C=CH-CH₂-CHCl₂ | High lipophilicity (log Kow 4.8); persistent environmental pollutant | Dielectric fluids, heat-transfer media |

| 2-Methyl-1,3-butadiene (Isoprene) | CH₂=CH-C(CH₃)-CH₂ | Non-halogenated; highly reactive in polymerization | Synthetic rubber (e.g., polyisoprene) |

Key Findings from Comparative Analysis

Reactivity and Stability: Unlike non-halogenated analogs like isoprene, this compound exhibits reduced reactivity in radical polymerization due to electron-withdrawing Cl substituents stabilizing the double bond . This contrasts with trichloroethylene, which readily undergoes electrophilic addition but lacks steric bulk. The fully substituted C7 (CCl₃) group in the target compound likely enhances thermal stability compared to partially chlorinated alkenes (e.g., hexachlorobutadiene), which decompose at lower temperatures (~150°C) .

For instance, hexachlorobutadiene has a half-life of >1 year in soil , whereas this compound’s larger size may reduce volatility but increase binding to organic matter. Limited toxicity data exist for the target compound, but analogous chlorinated alkenes (e.g., trichloroethylene) are linked to hepatotoxicity and carcinogenicity, suggesting similar risks .

Synthetic Utility :

- The methyl group at C2 in This compound provides a site for functionalization, unlike fully chlorinated alkenes. This could enable regioselective reactions in fine chemical synthesis, though steric hindrance from CCl₃ may limit accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.